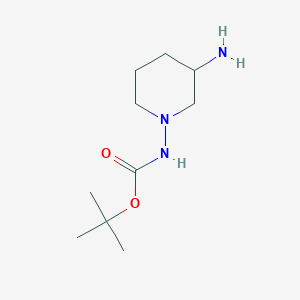
6-Chloro-2,3-dimethylquinoline
概要
説明
6-Chloro-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-chloro-2,3-dimethylquinoline involves the Friedländer quinoline synthesis. This method typically involves the acid or base-catalyzed condensation of a 2-aminoaryl ketone with another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration. For instance, benzyltrimethylammonium tetrachloroiodate can be used as a selective chlorinating agent and an efficient generator of hydrochloric acid, facilitating the synthesis in good yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedländer synthesis using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
6-Chloro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
科学的研究の応用
6-Chloro-2,3-dimethylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimalarial, anticancer, and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 6-chloro-2,3-dimethylquinoline involves its interaction with various molecular targets, such as enzymes and receptors. For instance, it can inhibit the action of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
- 6-Chloroquinoline
- 2,3-Dimethylquinoline
Uniqueness
6-Chloro-2,3-dimethylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other quinoline derivatives, it may exhibit enhanced selectivity and potency in certain applications, making it a valuable compound for further research and development .
特性
IUPAC Name |
6-chloro-2,3-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFECZSOVQYAMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3258121.png)
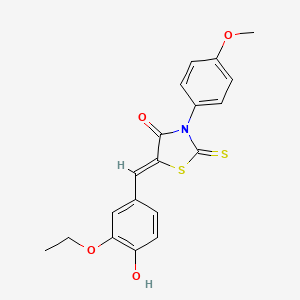
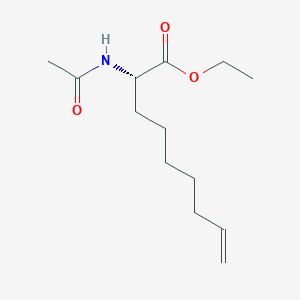
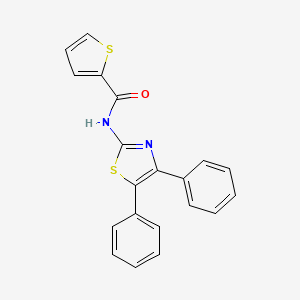
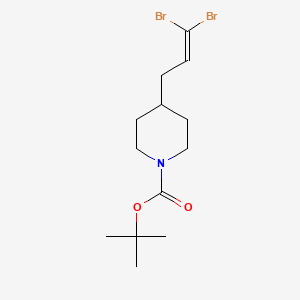
![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)
![N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide](/img/structure/B3258164.png)

![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
![7-Phenyl-6-azaspiro[4.5]decan-9-ol](/img/structure/B3258176.png)
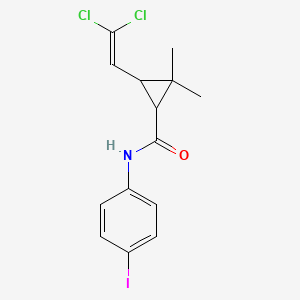
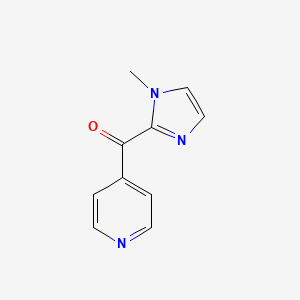
![7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile](/img/structure/B3258195.png)
